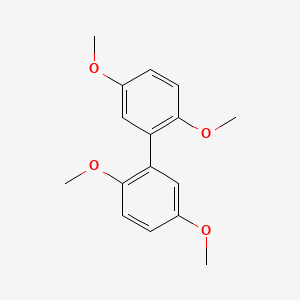

2,2',5,5'-Tetramethoxybiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1,4-dimethoxybenzene |

InChI |

InChI=1S/C16H18O4/c1-17-11-5-7-15(19-3)13(9-11)14-10-12(18-2)6-8-16(14)20-4/h5-10H,1-4H3 |

InChI Key |

AHNANRUQCKKYNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 ,5,5 Tetramethoxybiphenyl and Its Precursors

Classical Approaches to Biphenyl (B1667301) Core Synthesis

Traditional methods for forging the biphenyl bond have laid the groundwork for many of the advanced techniques used today. These approaches, while sometimes requiring harsh conditions, remain relevant in certain synthetic contexts.

Ullmann Coupling and its Variants

The Ullmann reaction, historically a cornerstone of biaryl synthesis, involves the copper-promoted coupling of two aryl halide molecules. In the context of 2,2',5,5'-tetramethoxybiphenyl, this would typically involve the homocoupling of a 2-halo-1,4-dimethoxybenzene derivative, such as 2-iodo-1,4-dimethoxybenzene. The classical Ullmann condensation requires high temperatures and stoichiometric amounts of copper powder. researchgate.net

A general representation for the Ullmann synthesis of this compound is as follows:

Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, often employing soluble copper(I) salts and ligands to facilitate the coupling. nih.gov These improved conditions can lead to higher yields and better functional group tolerance. For instance, microwave-assisted copper(0)-catalyzed Ullmann coupling reactions have been shown to be efficient for the synthesis of various substituted biaryls. nih.gov

Oxidative Dimerization Strategies

Oxidative dimerization offers another classical route to symmetrical biphenyls. This method involves the direct coupling of two molecules of an electron-rich aromatic compound, such as 1,4-dimethoxybenzene (B90301), in the presence of an oxidizing agent. A common reagent for this transformation is iron(III) chloride (FeCl₃). This approach provides a direct and atom-economical pathway to the biphenyl core. researchgate.netresearchgate.net

The oxidative coupling of 1,4-dimethoxybenzene to yield this compound can be represented as:

Other catalytic systems, including those based on cerium, copper, and iodine, have also been employed for the oxidative coupling of naphthoquinone derivatives, which shares mechanistic similarities. nih.gov

Modern Cross-Coupling Reactions for Diaryl Coupling

The advent of palladium- and copper-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering milder reaction conditions, broader substrate scope, and higher yields compared to classical methods. nih.govorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling Applications and Optimization

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for C-C bond formation. organic-chemistry.orglibretexts.org It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium complex in the presence of a base. For the synthesis of this compound, this would involve the coupling of 2,5-dimethoxyphenylboronic acid with a suitable halo-dimethoxybenzene, like 2-bromo-1,4-dimethoxybenzene.

A general scheme for the Suzuki-Miyaura synthesis of this compound is:

The optimization of Suzuki-Miyaura coupling often involves screening different palladium catalysts, ligands, bases, and solvent systems to achieve high yields. For example, a study on the synthesis of 2,2'-dimethoxybiphenyl, a structurally related compound, utilized a palladium-loaded chiral silica (B1680970) catalyst in a water/ethanol medium. nih.gov The development of chemoselective Suzuki-Miyaura reactions also allows for the synthesis of complex biaryls by differentiating between various halide leaving groups. rsc.orgmdpi.com

Table 1: Key Precursors for the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 1,4-Dimethoxybenzene |  |

Starting material for oxidative dimerization and precursor to halogenated and boronic acid derivatives. |

| 2-Bromo-1,4-dimethoxybenzene |  |

Aryl halide partner in Suzuki-Miyaura, Stille, and copper-catalyzed coupling reactions. |

| 2-Iodo-1,4-dimethoxybenzene |  |

Aryl halide partner in Ullmann and other cross-coupling reactions. |

| 2,5-Dimethoxyphenylboronic acid |  |

Organoboron partner in Suzuki-Miyaura coupling reactions. |

Other Palladium-Catalyzed Methods (e.g., Heck, Stille)

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. nih.govdiva-portal.orgnumberanalytics.com While not a direct method for biaryl synthesis in its classical form, variations and tandem reactions can be employed. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

The Stille reaction provides another powerful tool for C-C bond formation, coupling an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst. wikipedia.orgwiley-vch.denih.gov For the synthesis of this compound, this would entail the reaction of a 2-halo-1,4-dimethoxybenzene with a 2,5-dimethoxyphenyltrialkylstannane. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgharvard.edu

Table 2: Comparison of Modern Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Coupling Partners | Catalyst/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halide/triflate + Organoboron compound | Pd catalyst, Base | Mild conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts. organic-chemistry.orglibretexts.org | Potential for boronic acid homocoupling. |

| Heck | Aryl halide/triflate + Alkene | Pd catalyst, Base | High functional group tolerance, readily available starting materials. nih.govnumberanalytics.com | Not a direct biaryl synthesis; requires specific alkene substrates for subsequent transformations. |

| Stille | Aryl halide/triflate + Organotin compound | Pd catalyst | Mild conditions, high yields, broad substrate scope. wikipedia.orgwiley-vch.de | Toxicity of organotin compounds and byproducts. wikipedia.orgharvard.edu |

| Copper-Catalyzed | Aryl halide + Nucleophile (e.g., another aryl halide for homocoupling) | Cu catalyst, Ligand, Base | Lower cost compared to palladium, effective for specific transformations. nih.govnsf.gov | Often requires higher temperatures and stronger bases than palladium-catalyzed reactions. |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, while older than their palladium-based counterparts, have seen a resurgence with the development of new ligands and reaction conditions. These methods can be more cost-effective than palladium-catalyzed reactions. Copper(I) iodide is an inexpensive and effective catalyst for Ullmann-type couplings. nsf.gov These reactions can be used for the synthesis of biaryls through the homocoupling of aryl halides. For instance, 2-bromo-1,4-dimethoxybenzene could be homocoupled to form this compound in the presence of a copper catalyst.

Regioselective Functionalization and Derivatization Strategies

The this compound scaffold, rich in electron-donating methoxy (B1213986) groups, offers multiple sites for functionalization. Controlling the position of incoming substituents (regioselectivity) is crucial for synthesizing specific derivatives with desired properties.

Electrophilic Aromatic Substitution for Scaffold Modification

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for modifying the biphenyl core. The four methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In the this compound structure, the positions available for substitution on each ring are C3, C4, and C6 (and C3', C4', C6').

Ortho-positions: C3 and C6 are ortho to the C2 and C5 methoxy groups, respectively.

Para-position: C4 is para to the C5 methoxy group.

The combined electronic effects of the two methoxy groups on each ring strongly activate all available positions. However, steric hindrance plays a significant role in determining the final product distribution. Substitution at the C3 and C3' positions is generally disfavored due to the steric bulk of the adjacent methoxy group and the other aromatic ring. Therefore, electrophilic attack is most likely to occur at the C4, C4', C6, and C6' positions. For many EAS reactions, substitution at the C6 and C6' positions is often favored as it is electronically activated and less sterically hindered than the C3/C3' positions. youtube.comyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile (E+) | Typical Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 6-Nitro- and 6,6'-dinitro-2,2',5,5'-tetramethoxybiphenyl |

| Halogenation (Bromination) | Br⁺ | Br₂, FeBr₃ or NBS | 6-Bromo- and 6,6'-dibromo-2,2',5,5'-tetramethoxybiphenyl |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 6-Acyl- and 6,6'-diacyl-2,2',5,5'-tetramethoxybiphenyl |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Directed Ortho-Metallation Approaches

Directed ortho-metalation (DoM) provides a powerful method for achieving high regioselectivity, often complementary to EAS. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy group is a well-established, albeit moderate, DMG. wikipedia.org

For this compound, the methoxy groups at C2/C2' and C5/C5' can direct lithiation to their respective ortho positions (C3/C3' and C6/C6'). The cooperative effect of two methoxy groups on the same ring can enhance the acidity of the protons at these positions. uwindsor.ca The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high precision. wikipedia.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be advantageous in preventing unwanted side reactions. uwindsor.ca

Table 2: Functionalization of this compound via Directed ortho-Metalation

| Electrophile | Reagent | Functional Group Introduced | Resulting Derivative (Example at C6) |

|---|---|---|---|

| Carbonyl Compound | (CH₃)₂CO (Acetone) | Hydroxyalkyl | 2-(this compound-6-yl)propan-2-ol |

| Carbon Dioxide | CO₂ | Carboxylic Acid | This compound-6-carboxylic acid |

| Iodine | I₂ | Iodo | 6-Iodo-2,2',5,5'-tetramethoxybiphenyl |

| Alkyl Halide | CH₃I | Methyl | 6-Methyl-2,2',5,5'-tetramethoxybiphenyl |

| Silyl Halide | (CH₃)₃SiCl | Trimethylsilyl | 6-(Trimethylsilyl)-2,2',5,5'-tetramethoxybiphenyl |

Novel Synthetic Routes to the this compound Scaffold

The classical synthesis of the this compound scaffold often relies on the Ullmann coupling, which involves the copper-catalyzed homocoupling of an aryl halide, such as 2-bromo-1,4-dimethoxybenzene. organic-chemistry.orgnih.gov While effective, this method often requires high temperatures and an excess of copper. organic-chemistry.org Modern research focuses on developing more efficient, milder, and sustainable synthetic alternatives.

Biocatalytic Synthesis and Enzyme-Mediated Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific enzymatic synthesis of this compound is not widely documented, analogous transformations suggest potential pathways. Enzymes like laccases or peroxidases, known for mediating oxidative coupling of phenolic compounds, could be employed. A potential biocatalytic route could involve:

Enzymatic Demethylation: Selective demethylation of a precursor like 1,4-dimethoxybenzene to 4-methoxyphenol (B1676288) using ether-cleaving enzymes.

Oxidative Coupling: Laccase-catalyzed oxidative dimerization of the resulting 4-methoxyphenol. This would form a dihydroxylated biphenyl intermediate.

Chemical Methylation: A final chemical methylation step would yield the target this compound.

Furthermore, amide bond synthetases, such as McbA, have demonstrated broad substrate specificity and could potentially be engineered to construct related biphenyl-containing amides under mild, aqueous conditions, coupled with ATP recycling systems. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources. For the synthesis of this compound, these principles can be applied by modifying classical coupling reactions.

Improved Ullmann and Suzuki-Miyaura Couplings: Modern protocols for Ullmann couplings use catalytic amounts of copper, often with ligands to improve efficiency at lower temperatures. nih.govorganic-chemistry.org The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of a boronic acid with a halide, is a highly versatile and atom-economical method for forming the biphenyl bond. nih.govuky.edu The synthesis of methoxylated PCB derivatives has been successfully achieved using Suzuki coupling. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. nih.gov

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or solvent-free conditions is a key goal. rsc.org

Table 3: Comparison of Synthetic Routes to this compound

| Method | Typical Precursor(s) | Catalyst/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Ullmann Coupling | 2-Iodo-1,4-dimethoxybenzene | Cu powder (excess) | Well-established | Harsh conditions (high temp), high copper waste |

| Modern Suzuki Coupling | 2-Bromo-1,4-dimethoxybenzene + (2,5-dimethoxyphenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | High yields, mild conditions, functional group tolerance | Cost and toxicity of Pd, requires boronic acid precursor |

| Ligand-Assisted Ullmann | 2-Iodo-1,4-dimethoxybenzene | CuI (catalytic), ligand (e.g., proline, DMCDA) | Milder conditions, less catalyst waste | Ligand cost and availability |

| Hypothetical Biocatalytic | 4-Methoxyphenol | Laccase enzyme, O₂ | Environmentally benign, high selectivity | Requires multi-step process, enzyme stability/cost |

Stereoselective Synthesis of Atropisomeric this compound Derivatives

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, typically connecting two aryl rings. nih.govnih.gov The parent this compound molecule does not exhibit atropisomerism because the rotation around the C1-C1' bond is not sufficiently hindered.

However, introducing bulky substituents at the positions ortho to the biphenyl linkage (i.e., C6, C6', and potentially C3, C3') can restrict this rotation, leading to stable, separable atropisomers. For example, a derivative like 6,6'-di-tert-butyl-2,2',5,5'-tetramethoxybiphenyl would be expected to be atropisomeric.

The synthesis of such chiral, non-racemic derivatives requires stereoselective methods. Key strategies include:

Asymmetric Coupling: Utilizing a chiral catalyst in a Suzuki or Ullmann-type coupling reaction can favor the formation of one atropisomer over the other.

Chiral Auxiliary Approach: A chiral auxiliary can be attached to one of the precursors. The coupling reaction proceeds diastereoselectively, and the auxiliary is removed afterward.

Resolution: A racemic mixture of atropisomers can be separated, either by classical resolution using a chiral resolving agent or by chiral chromatography.

The stability of the atropisomers, meaning the energy barrier to rotation and racemization, is highly dependent on the size and nature of the ortho-substituents. acs.org

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for achieving high diastereoselectivity in the formation of atropisomeric biaryls. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to one of the coupling partners. The inherent chirality of the auxiliary then directs the formation of the biaryl axis in a stereocontrolled manner, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched biaryl.

A notable example of this strategy is the diastereoselective synthesis of a cyclic diamide-bridged biphenyl. In this approach, a racemic mixture of 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid is coupled with an enantiomerically pure chiral diamine, such as (R,R)-diaminocyclohexane. The ring-closing reaction proceeds with high diastereoselectivity, yielding the corresponding diasteromerically and enantiomerically pure cyclic diamide. nih.govuni-muenchen.de This method demonstrates the effective transfer of stereochemical information from the chiral auxiliary to the newly formed atropisomeric axis.

While a specific application of this method for the synthesis of this compound has not been extensively reported, a plausible synthetic route can be envisioned. The synthesis would commence with the preparation of a suitable precursor, such as 2-bromo-5-methoxybenzoic acid, which can be coupled to a chiral auxiliary. A variety of chiral auxiliaries are available for such transformations, including Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgsigmaaldrich.comnih.gov For instance, the corresponding amide could be formed between 2-bromo-5-methoxybenzoic acid and a chiral amine like pseudoephenamine. nih.gov The subsequent coupling of this chiral substrate, for example via an Ullmann-type homocoupling, would be directed by the chiral auxiliary to favor one diastereomer of the resulting biphenyl. Finally, cleavage of the auxiliary would yield the enantiomerically enriched this compound.

The diastereoselectivity of such coupling reactions is highly dependent on the choice of chiral auxiliary, the coupling conditions, and the specific substrate. Research in related systems has shown that high diastereomeric ratios can be achieved.

| Entry | Chiral Auxiliary | Coupling Type | Substrate Type | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | (R,R)-diaminocyclohexane | Amide coupling/cyclization | 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid | >99:1 | 97 |

| 2 | Pseudoephenamine | Alkylation | Pivaloyl amide | 98:2 to >99:1 | 84-99 |

| 3 | Chiral Sulfoxide | Suzuki-Miyaura | Aryl bromide | up to 97:3 | High |

Asymmetric Catalysis in Biphenyl Formation

Asymmetric catalysis represents a highly efficient and atom-economical approach for the enantioselective synthesis of axially chiral biaryls. Among the various catalytic methods, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide or triflate. The use of a chiral phosphine (B1218219) ligand in conjunction with the palladium catalyst can induce high enantioselectivity in the formation of the biaryl product.

The synthesis of enantioenriched 2,2'-biphenols through an atroposelective Suzuki-Miyaura coupling has been successfully demonstrated. researchgate.netacs.orgnih.gov This has been achieved using enantiopure sulfonated SPhos (sSPhos) as a chiral ligand, which was found to be highly effective in promoting the asymmetric coupling of aryl bromides with arylboronic esters. researchgate.netacs.orgnih.gov The success of this methodology relies on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reductive elimination step that forms the biaryl bond.

For the synthesis of this compound, an asymmetric Suzuki-Miyaura coupling could be employed by coupling 2-bromo-1,4-dimethoxybenzene with the corresponding 2,5-dimethoxybenzeneboronic acid. The key to achieving high enantioselectivity would be the selection of an appropriate chiral ligand. A variety of chiral phosphine ligands have been developed for asymmetric Suzuki-Miyaura couplings, and their effectiveness can be highly substrate-dependent.

The following table summarizes representative results for the asymmetric Suzuki-Miyaura coupling of related methoxy-substituted substrates, highlighting the potential for achieving high yields and enantioselectivities.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) | ee (%) |

| 1 | 2-bromo-6-methoxynaphthalene | Phenylboronic acid | Pd(OAc)2 / (S)-MeO-BIPHEP | K3PO4 | 95 | 95 |

| 2 | 1-bromo-2-methoxy-3-methylbenzene | 1-Naphthylboronic acid | Pd2(dba)3 / Chiral Monophosphine | K3PO4 | up to 99 | up to 88 |

| 3 | 2-Bromophenol derivative | Arylboronic ester | Pd(dba)2 / (R)-sSPhos | Na3PO4 | 73 | 92 |

The development of new and more effective chiral ligands continues to expand the scope and utility of asymmetric Suzuki-Miyaura couplings for the synthesis of a wide range of axially chiral biaryls, including those with multiple methoxy substituents like this compound. beilstein-journals.orgchemrxiv.org

Advanced Chemical Reactivity and Transformation Mechanisms of 2,2 ,5,5 Tetramethoxybiphenyl

Electrophilic Aromatic Substitution Reactions on Methoxy-Substituted Biphenyls

The four methoxy (B1213986) groups on the biphenyl (B1667301) core are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). They are ortho-, para-directors, channeling incoming electrophiles to the positions adjacent and opposite to them on the aromatic ring. In 2,2',5,5'-tetramethoxybiphenyl, the positions available for substitution are the 3, 3', 4, 4', 6, and 6' positions. However, the 3, 3', 6, and 6' positions are the most electronically activated. Steric hindrance from the bulky methoxy groups and the twisted nature of the biphenyl system will also play a crucial role in determining the final regiochemical outcome of these reactions.

Halogenation Mechanisms and Regioselectivity

The halogenation of this compound is expected to proceed readily without the need for a Lewis acid catalyst, due to the highly activated nature of the aromatic rings. The reaction mechanism involves the direct attack of the electron-rich aromatic ring on the halogen (e.g., Br₂ or Cl₂), leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent loss of a proton restores aromaticity and yields the halogenated product.

| Position of Substitution | Electronic Activation | Steric Hindrance | Predicted Favorability |

| 3, 3' | High (ortho to 2- and 2'-methoxy) | Moderate | Favorable |

| 4, 4' | High (ortho to 5- and 5'-methoxy) | Low | Highly Favorable |

| 6, 6' | High (ortho to 5- and 5'-methoxy) | Moderate | Favorable |

This table provides a qualitative prediction of halogenation regioselectivity based on general principles of electrophilic aromatic substitution.

Nitration and Sulfonation Reactions

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.govyoutube.com Given the activated nature of this compound, milder nitrating agents or conditions may be sufficient, such as using nitric acid in acetic acid. asianpubs.org The directing effects of the methoxy groups will again dictate the position of nitration, favoring the available ortho and para positions. Polynitration is a likely possibility if the reaction conditions are not carefully controlled. Studies on the nitration of 1,4-dimethoxybenzene (B90301) derivatives show that the reaction proceeds readily, with the regioselectivity being influenced by the specific substituents present. asianpubs.orgnih.gov

Sulfonation involves the use of fuming sulfuric acid (H₂SO₄/SO₃) and is a reversible process. The electrophile is sulfur trioxide (SO₃). The sulfonic acid group (–SO₃H) is introduced onto the aromatic ring, again at the positions activated by the methoxy groups. The reversibility of sulfonation can be exploited in synthesis; for instance, a sulfonic acid group can be used as a blocking group to direct other substituents to specific positions and then subsequently removed by treatment with steam or dilute acid.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAᵣ) is generally not a favorable process for this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). Furthermore, a good leaving group, such as a halide, must be present at the site of substitution.

The methoxy groups in this compound are strong electron-donating groups, which increase the electron density of the aromatic rings. This makes the rings nucleophilic themselves and thus resistant to attack by external nucleophiles. For a nucleophilic substitution to occur on this molecule, it would likely require extreme reaction conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, which is highly unlikely given the substitution pattern. While some nucleophilic substitution reactions on pyridazinone derivatives bearing a methoxyphenol group have been reported, these systems are electronically very different from this compound. clockss.org

Oxidative and Reductive Transformations

The electron-rich nature of this compound makes it susceptible to oxidative transformations. The methoxy groups lower the oxidation potential of the aromatic rings, facilitating the removal of electrons.

One-Electron and Multi-Electron Oxidation Pathways

Electrochemical methods, such as cyclic voltammetry, can be employed to study the oxidation pathways of this compound. researchgate.netabechem.com One-electron oxidation of the molecule would lead to the formation of a radical cation. The stability of this radical cation would be enhanced by the presence of the four electron-donating methoxy groups, which can delocalize the positive charge and the unpaired electron. Further oxidation, a multi-electron process, could lead to the formation of a dication.

| Oxidation Process | Product | Key Features |

| One-Electron Oxidation | Radical Cation | Stabilized by four methoxy groups; detectable by techniques like ESR spectroscopy. |

| Multi-Electron Oxidation | Dication | Formed at higher oxidation potentials; less stable than the radical cation. |

This table summarizes the expected oxidative transformation products of this compound.

Radical-Mediated Coupling and Rearrangement Mechanisms

The radical cation of this compound, once formed, can potentially undergo a variety of subsequent reactions. Radical-mediated coupling reactions could occur, where two radical cations dimerize or react with other neutral molecules to form new carbon-carbon or carbon-heteroatom bonds. Such oxidative coupling reactions are known for other electron-rich aromatic systems.

Rearrangement reactions of the radical cation are also a possibility, although less common for simple biphenyl systems. In more complex molecular architectures, radical cations are known to undergo significant structural reorganizations. The specific pathways for coupling and rearrangement would depend on the reaction conditions, including the solvent, temperature, and the presence of other reagents.

Metal-Mediated and Catalytic Reactions Involving this compound

Detailed studies focusing specifically on the metal-mediated and catalytic reactions of this compound are not extensively available in the reviewed literature. General principles of biphenyl chemistry suggest that this compound could potentially undergo various coupling reactions, but specific examples and optimized conditions for this isomer are not provided.

The direct C-H activation and subsequent functionalization of this compound is a specialized area of research for which specific studies could not be located in the available scientific literature. While C-H activation is a powerful tool for the derivatization of aromatic compounds, dedicated research outlining its application to this particular tetramethoxybiphenyl isomer is not apparent.

Rearrangement Reactions and Pericyclic Processes

A thorough search of chemical databases and literature did not yield any specific studies on the rearrangement reactions or pericyclic processes involving this compound. While various named rearrangement reactions are well-established in organic chemistry, their application to or initiation by this specific compound has not been a focus of the available research.

Spectroscopic and Crystallographic Studies for Elucidating Molecular Structure and Conformation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into its dynamic behavior in solution. ubc.ca

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons on the aromatic rings of 2,2',5,5'-Tetramethoxybiphenyl. For instance, the aromatic protons on each ring would show correlations to their neighbors.

Furthermore, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. nih.gov These experiments would be crucial in unequivocally assigning the ¹H and ¹³C chemical shifts of the aromatic rings and the methoxy (B1213986) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, which is vital for determining the preferred conformation of the biphenyl (B1667301) system. The through-space interactions between the protons of the methoxy groups and the aromatic protons on the adjacent ring would offer insights into the dihedral angle between the two phenyl rings.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |

| Aromatic CH | 6.8 - 7.4 | 110 - 130 | Doublet, Doublet of Doublets |

| Methoxy OCH₃ | 3.7 - 3.9 | 55 - 60 | Singlet |

| Quaternary Aromatic C-O | N/A | 150 - 160 | N/A |

| Quaternary Aromatic C-C | N/A | 125 - 140 | N/A |

Note: The expected chemical shift ranges are based on typical values for substituted benzene (B151609) derivatives and may vary depending on the solvent and experimental conditions.

The rotation around the central carbon-carbon single bond in biphenyl systems can be restricted, leading to atropisomerism, especially with bulky ortho substituents. In this compound, the ortho-methoxy groups may hinder free rotation. Dynamic NMR (DNMR) studies, where spectra are acquired at different temperatures, can be employed to study this conformational exchange. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the non-equivalent aromatic protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the energy barrier to rotation can be calculated, providing quantitative information about the conformational stability.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. Cross-polarization magic-angle spinning (CP/MAS) experiments would yield high-resolution ¹³C spectra, revealing details about the crystallographic environment of each carbon atom. Polymorphism, the existence of different crystal forms of the same compound, can be readily detected by ssNMR as different polymorphs would exhibit distinct chemical shifts. Furthermore, techniques like dipolar coupling measurements can provide information on intermolecular distances and the packing arrangement of the molecules in the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. researchgate.net

For this compound, the characteristic vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy groups would appear in the 2950-2850 cm⁻¹ range.

C=C stretching: Aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The strong C-O stretching vibrations of the aryl ether methoxy groups are expected to be prominent in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Out-of-plane C-H bending: The substitution pattern on the benzene rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Weak |

| Symmetric C-O-C Stretch (Aryl Ether) | ~1040 | Moderate |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Interactions

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and molecular environment.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the biphenyl system. The presence of the electron-donating methoxy groups is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle, will significantly influence the position and intensity of these absorption bands. A more planar conformation would lead to a longer wavelength absorption with a higher molar absorptivity. nih.gov

Fluorescence Spectroscopy: Many biphenyl derivatives are fluorescent. Following excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum would be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are sensitive parameters that can be influenced by the molecular conformation and the solvent environment. Studies on similar fluorescent molecules show that changes in the emission spectra can provide insights into molecular interactions and dynamics. nih.govmiamioh.edu

Mass Spectrometry for Mechanistic Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (Molecular Weight: 274.31 g/mol ), the molecular ion peak (M⁺) at m/z 274 would be expected in the mass spectrum. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. Plausible fragmentation pathways would involve:

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group to lose a methyl radical would result in a fragment ion at m/z 259. This is often a favorable fragmentation for ethers. researchgate.net

Loss of formaldehyde (B43269) (CH₂O): Rearrangement and loss of formaldehyde from a methoxy group could lead to a fragment at m/z 244.

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond could result in the loss of a methoxy radical, giving a fragment at m/z 243.

Cleavage of the biphenyl bond: While less common for the molecular ion, fragmentation of the central C-C bond could lead to ions corresponding to substituted phenyl fragments.

By using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion and its fragments can be determined, which allows for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to further fragment specific ions, providing more detailed structural information and confirming fragmentation pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

For this compound, with a chemical formula of C₁₆H₁₈O₄, the theoretical exact mass can be calculated. The HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that corresponds closely to this theoretical value, typically within a few parts per million (ppm). This level of precision is crucial for confirming the molecular formula.

| Chemical Formula | Molecular Weight (Nominal) | Monoisotopic Mass (Exact) |

|---|---|---|

| C₁₆H₁₈O₄ | 274 g/mol | 274.12051 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing insights into the fragmentation pathways of a molecule. libretexts.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the molecule's structure.

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methoxy groups, which would result in a fragment ion with an m/z of [M - 15]⁺.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at [M - 31]⁺.

Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the neutral loss of formaldehyde, resulting in a fragment at [M - 30]⁺.

Cleavage of the biphenyl bond: The central carbon-carbon bond connecting the two phenyl rings can cleave, although this is generally less favorable than the loss of the smaller methoxy-related fragments.

The mass spectrum of the related compound, 2,2',5,5'-tetrachlorobiphenyl (B50384), shows characteristic peaks corresponding to the loss of chlorine atoms, which supports the principle of fragmentation being guided by the substituents on the biphenyl core. nist.gov Therefore, for this compound, the fragmentation would be dominated by the loss of its methoxy substituents.

| Fragmentation Event | Neutral Loss | Predicted m/z of Fragment Ion |

|---|---|---|

| Loss of a methyl radical | •CH₃ (15 u) | 259.1 |

| Loss of formaldehyde | CH₂O (30 u) | 244.1 |

| Loss of a methoxy radical | •OCH₃ (31 u) | 243.1 |

| Successive losses | e.g., 2 x •CH₃ | 244.1 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the crystalline solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as revealing how the molecules pack together in a crystal lattice.

While the specific crystal structure of this compound is not available in the searched literature, studies on similarly substituted biphenyls provide significant insight into its likely solid-state conformation. researchgate.netnih.gov

Conformational Analysis in the Crystalline State

The conformation of biphenyl derivatives is largely defined by the torsion angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44.4° in the gas phase. wikipedia.org However, for substituted biphenyls, particularly those with substituents in the ortho positions (the 2, 2', 6, and 6' positions), steric hindrance plays a major role. wikipedia.org

For this compound, the presence of methoxy groups at the 2 and 2' positions would create significant steric strain, forcing the two phenyl rings to twist relative to each other to a more perpendicular arrangement to minimize this repulsion. pharmaguideline.com This phenomenon, known as atropisomerism, can lead to chiral molecules if the rotation around the central C-C bond is sufficiently hindered. pharmaguideline.comresearchgate.netyoutube.com The exact dihedral angle would be a balance between the steric repulsion of the ortho-methoxy groups and the electronic effects that favor a more planar conformation for extended π-conjugation. Studies on other 2,2'-disubstituted biphenyls have shown a wide range of dihedral angles, often significantly larger than that of unsubstituted biphenyl. utah.edu

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the packing of this compound molecules would be governed by a variety of intermolecular forces. While it lacks strong hydrogen bond donors like -OH or -NH groups, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. nih.govrsc.org Therefore, weak C-H···O hydrogen bonds are likely to be a significant feature in the crystal packing, connecting adjacent molecules. nih.gov

Electron Microscopy Techniques for Morphological and Ultrastructural Analysis (e.g., SEM, TEM relevant to materials)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for characterizing the morphology and ultrastructure of materials at the micro- and nanoscale. While these techniques are not typically used to view individual small molecules like this compound, they are highly relevant for studying materials that incorporate this compound.

For instance, if this compound were used as a building block in the synthesis of polymers, metal-organic frameworks, or self-assembled nanostructures, SEM and TEM would be critical for analysis. researchgate.netcgohlke.com

Scanning Electron Microscopy (SEM) would provide detailed images of the surface topography of a material containing this compound. This could reveal features like crystal habit, particle size and distribution, and the morphology of thin films or larger aggregates.

Transmission Electron Microscopy (TEM) offers higher resolution and can be used to visualize the internal structure of materials. For example, if this compound were part of a polymeric nanofiber or a composite material, TEM could reveal the dispersion of the compound within the matrix and the ultrastructure of the resulting material. researchgate.net Studies on biphenyl derivatives have utilized TEM to characterize the formation of hybrid nanoflowers, demonstrating the utility of this technique in understanding the morphology of biphenyl-containing materials. researchgate.net

Theoretical and Computational Chemistry of 2,2 ,5,5 Tetramethoxybiphenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 2,2',5,5'-tetramethoxybiphenyl, directly influencing its reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules like this compound. DFT calculations, such as those using Becke's three-parameter hybrid functional (B3LYP) with various basis sets (e.g., 6-31G(d), 6-311G(d,p), and 6-311+G(2d,2p)), are employed to determine optimized geometries and predict molecular properties. scite.ai

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. mdpi.comnih.gov The energy of these orbitals and the HOMO-LUMO gap are key descriptors of chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For this compound, the distribution and energies of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. The electron-donating nature of the methoxy (B1213986) groups significantly influences the electron density distribution across the biphenyl (B1667301) system.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the electron density distribution and are used to identify reactive sites. mdpi.comnih.gov Regions of negative electrostatic potential are susceptible to electrophilic attack, while areas with positive potential are prone to nucleophilic attack.

Ab Initio Methods for High-Accuracy Calculations

For achieving higher accuracy in electronic structure calculations, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) provide a more rigorous treatment of electron correlation. nih.gov These high-level calculations are particularly valuable for refining the energetics of different conformations and determining rotational energy barriers with greater precision. nih.gov Comparing results from ab initio methods with those from DFT allows for a validation of the chosen computational approach and provides a more complete picture of the molecule's electronic behavior. nih.gov

Conformational Analysis and Torsional Barriers

The conformational landscape of this compound is dominated by the rotation around the central C-C single bond connecting the two phenyl rings. This rotation is subject to significant steric hindrance from the ortho-methoxy groups.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) force fields, such as the Optimized Potentials for Liquid Simulations (OPLS), are used to model the conformational preferences of biaryl systems. nih.govchemrxiv.org These methods are computationally efficient and allow for the exploration of the potential energy surface over long simulation times. Molecular Dynamics (MD) simulations, which use these force fields, can provide insights into the dynamic behavior of the molecule, including the flexibility of the biphenyl linkage and the preferred dihedral angles in different environments. nih.gov

Potential Energy Surface Mapping

The potential energy surface (PES) of this compound with respect to the dihedral angle of the central C-C bond reveals the energetic landscape of its rotation. chemrxiv.org DFT calculations have been used to map the PES for structurally related polychlorinated biphenyls, showing that ortho-substituted compounds exhibit large energy barriers near planar geometries. scite.ai For 2,2',5,5'-tetrachlorobiphenyl (B50384), a compound with a similar substitution pattern, calculations show a high rotational barrier. scite.ai This suggests that this compound also possesses a significant barrier to rotation, leading to stable, non-planar (atropisomeric) conformations. The energy difference between near-syn-like and near-anti-like structures in these types of molecules can be very small. scite.ai The torsional energy barrier for biphenyl itself is relatively low, but substitution, especially at the ortho positions, can dramatically increase this barrier. researchgate.net

Table 1: Calculated Torsional Barriers for Selected Biphenyls

| Compound | Method/Basis Set | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Minimum Energy Dihedral Angle (°) |

| Biphenyl nih.gov | MP2 | 2.1 | 2.2 | 43.4 |

| 2,2'-Dimethylbiphenyl researchgate.net | Not Specified | ~15 | Not Specified | Not Specified |

| 2,2'-Difluorobiphenyl researchgate.net | Not Specified | Not Specified | Not Specified | 57.9 and 128.9 |

| 2,2',5,5'-Tetrachlorobiphenyl scite.ai | B3LYP/6-311G(d,p) | High | Not Specified | Not Specified |

This table is illustrative and compiles data from related compounds to infer the behavior of this compound.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.orglibretexts.org It posits that reactions proceed through a high-energy intermediate known as the activated complex or transition state. wikipedia.orgyoutube.com The energy required to reach this state is the activation energy (Ea), which is a critical factor in determining the reaction rate. youtube.com

For reactions involving this compound, such as its synthesis via Ullmann coupling, computational methods can be used to locate the transition state structures and calculate their energies. nih.govorganic-chemistry.org The Ullmann reaction, which forms symmetrical biaryls, can proceed through various mechanisms, including oxidative addition/reductive elimination pathways or single electron transfer (SET) processes. rug.nl

By modeling these potential reaction pathways and calculating the activation energies for each step, it is possible to elucidate the most likely mechanism. For instance, in the copper-catalyzed Ullmann-type coupling, computational studies can help to distinguish between proposed mechanisms by evaluating the energetics of key intermediates and transition states. rug.nlorganic-chemistry.org Variational Transition State Theory (VTST) can be applied to account for the dynamic nature of the transition state and improve the accuracy of calculated rate constants. rsc.org

Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction pathways that are often difficult to probe experimentally. For biphenyl compounds and their derivatives, theoretical calculations, particularly those based on density functional theory (DFT), are employed to map out potential energy surfaces, identify transition states, and determine activation energies. These models can predict the most likely pathways for reactions such as electrophilic substitution, oxidation, and coupling reactions.

The reactivity of methoxy-substituted biphenyls is significantly influenced by the position and number of methoxy groups. These groups are strong activators for electrophilic aromatic substitution and can direct incoming electrophiles to specific positions on the aromatic rings. Computational models can quantify the activating effect of the methoxy groups by calculating charge distributions and frontier molecular orbital (HOMO/LUMO) energies, which are key indicators of reactivity.

Solvation Effects in Reaction Mechanisms

The solvent environment can dramatically alter the course and rate of a chemical reaction. Computational models that incorporate solvation effects are crucial for accurately predicting reaction outcomes in solution. Solvation can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby changing the energetic landscape of the reaction pathway. ru.nl

For a molecule like this compound, which has polar methoxy groups, solvation by polar solvents is expected to be significant. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant, can be used to simulate these effects. ru.nl These models can reveal how solvent molecules interact with the biphenyl core and its substituents through hydrogen bonding or dipole-dipole interactions, influencing conformational preferences and the accessibility of reactive sites. The choice of solvent can impact the competition between different reaction pathways, for instance, by favoring a more polar transition state. ru.nl

Prediction and Correlation with Experimental Spectroscopic Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By simulating spectra, researchers can confirm structural assignments, understand the origins of spectroscopic features, and correlate them with molecular structure and electronic properties.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, primarily based on DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts is sensitive to the chosen computational level of theory (functional and basis set) and the treatment of conformational flexibility. nih.gov For a flexible molecule like this compound, which can adopt various conformations due to rotation around the biphenyl linkage, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers. The agreement between calculated and experimental chemical shifts can provide strong evidence for the assigned structure and its predominant conformation in solution.

Below is a hypothetical table illustrating the kind of data that can be generated through computational NMR prediction for this compound, compared with experimental values.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 | 152.3 | 151.9 |

| C2 | 114.8 | 114.5 |

| C3 | 113.5 | 113.2 |

| C4 | 120.1 | 119.8 |

| OCH₃ (at C1) | 56.2 | 55.9 |

| OCH₃ (at C2) | 55.8 | 55.5 |

| H3 | 6.85 | 6.82 |

| H4 | 7.25 | 7.22 |

| H6 | 6.95 | 6.91 |

| Note: This table is illustrative and based on typical values for similar compounds. Actual experimental and calculated values may vary. |

Simulation of Vibrational and Electronic Spectra

Computational methods can also simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-O stretching of the methoxy groups, and skeletal vibrations of the biphenyl core. mdpi.com

Electronic spectra are simulated using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations provide information about the energies and intensities of electronic transitions. For this compound, the electronic spectrum is expected to show absorptions in the UV region corresponding to π-π* transitions of the aromatic system. The positions and intensities of these absorptions are influenced by the methoxy substituents and the dihedral angle between the two phenyl rings. Simulated spectra can help in understanding how these structural features affect the electronic properties of the molecule. mdpi.com

Charge Transfer and Electronic Property Calculations

The electronic properties of this compound, such as its ability to donate or accept electrons, are central to its chemical reactivity and potential applications in materials science. Computational chemistry provides a means to quantify these properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly informative. The HOMO energy is related to the ionization potential and indicates the molecule's electron-donating ability, while the LUMO energy is related to the electron affinity and reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

Charge transfer properties can be investigated by analyzing how the electron density redistributes upon electronic excitation or interaction with other molecules. Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and delocalization within a molecule. For this compound, NBO analysis can quantify the delocalization of the oxygen lone pairs into the aromatic π-system and the electronic communication between the two phenyl rings.

Chemoinformatics and Machine Learning in Predicting Reactivity and Applications

Chemoinformatics and machine learning are emerging as powerful tools in chemistry for predicting the properties, reactivity, and potential applications of compounds from their molecular structure. nih.gov For this compound, these approaches can be used to build predictive models based on large datasets of known compounds. nih.gov

By representing the molecule using a set of numerical descriptors (e.g., topological indices, quantum chemical parameters), machine learning algorithms can be trained to predict various endpoints. nih.gov For instance, a model could be developed to predict the biological activity of biphenyl derivatives based on their structural features. nih.gov Similarly, machine learning could be employed to predict the reactivity of this compound in different chemical reactions by learning from the outcomes of similar known reactions. nih.gov These predictive models can accelerate the discovery of new applications for this compound by enabling rapid virtual screening and prioritization of candidates for experimental testing.

Applications of 2,2 ,5,5 Tetramethoxybiphenyl As a Building Block in Advanced Materials and Supramolecular Chemistry Excluding Prohibited Elements

Precursor in Polymer Synthesis

Biphenyl (B1667301) units are frequently incorporated into polymer backbones to enhance thermal stability, confer specific optoelectronic properties, and create materials with defined porosities. While the direct polymerization of 2,2',5,5'-tetramethoxybiphenyl is not extensively documented in prominent research, its derivatives are central to the development of specialized polymers. The fundamental structure of this compound is representative of the types of monomers used to build complex polymer architectures.

Monomer for Conjugated Polymers in Organic Electronics Research

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential materials in the field of organic electronics. The inclusion of biphenyl units can influence the electronic properties of these materials. For instance, the torsion angle between the two phenyl rings affects the degree of π-conjugation along the polymer chain, thereby tuning the material's band gap and charge transport capabilities. While specific studies detailing the use of this compound as a direct monomer are scarce, the general principle of using substituted biphenyls is a well-established strategy in designing polymers for applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Building Block for Microporous Polymers and Networks

Microporous organic polymers are a class of materials with high surface areas and permanent porosity, making them suitable for gas storage and separation. The synthesis of these materials often relies on monomers that create rigid, contorted structures to prevent efficient packing. Hindered biphenyls, which have a twisted structure, are excellent candidates for this purpose. Polymers constructed from such units can exhibit significant microporosity and high Brunauer–Emmett–Teller (BET) surface areas.

Incorporation into Polymer Architectures with Tunable Properties

The ability to tune material properties is a cornerstone of modern polymer chemistry. The functional groups on a monomer unit can be modified to control the final properties of the polymer. The methoxy (B1213986) groups on this compound, for example, can be converted into other functionalities prior to polymerization. This chemical versatility allows for the creation of polymer architectures with tailored mechanical, thermal, or electronic characteristics. The length and nature of side chains or linking groups attached to the biphenyl core are effective tools for modulating chain mobility and the formation of ordered phases within the polymer structure.

Component in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the realm of coordination chemistry, this compound is a valuable precursor for synthesizing ligands used to construct complex supramolecular structures and metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks with high porosity. frontiersin.org

Ligand Design and Synthesis

The synthesis of functional ligands is the first critical step in creating MOFs. Biphenyltetracarboxylic acids are particularly effective organic linkers. The compound biphenyl-2,5,2′,5′-tetracarboxylic acid (H₄bptc) is a ligand that can be synthesized from this compound. This transformation involves the oxidation of the four methoxy groups into carboxylic acid groups. A similar, well-documented process is the oxidation of tetramethylbiphenyl using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) to produce the corresponding tetracarboxylic acid. rsc.org This established chemical pathway provides a route to convert the readily available tetramethoxybiphenyl into the versatile H₄bptc ligand, which is then used to coordinate with metal centers.

Self-Assembly of Metallosupramolecular Architectures

Once synthesized, the biphenyl-2,5,2′,5′-tetracarboxylic acid (H₄bptc) ligand can be used to construct a variety of metallosupramolecular structures through self-assembly with different metal ions. Research has shown that H₄bptc can react with various metal salts under hydrothermal conditions to yield a series of novel metal complexes with diverse structural features. rsc.org

For example, complexes with copper (Cu²⁺) and nickel (Ni²⁺) have been synthesized, forming two-dimensional sheet structures with (4,4) grid units. rsc.org When combined with cobalt (Co²⁺) and a co-ligand like 4,4′-bipyridine, a 2D layer structure with rectangular windows is formed. rsc.org The incorporation of a different co-ligand, 2,2′-bipyridine, with nickel (Ni²⁺) or zinc (Zn²⁺) leads to the formation of three-dimensional supramolecular structures. rsc.org In these architectures, non-covalent interactions such as hydrogen bonds and π-π stacking play a crucial role in extending the initial frameworks into more complex 3D networks. rsc.org The luminescent and magnetic properties of these materials can also be investigated, revealing potential applications in sensing and magnetic devices. rsc.org

| Compound/Complex | Metal Ion | Co-Ligand | Resulting Structure | Reference |

| {[Cu₂(bptc)(H₂O)₆]·11H₂O}n | Cu(II) | None | 2D sheet with (4,4) grid units | rsc.org |

| {[Ni₂(bptc)(H₂O)₆]·11H₂O}n | Ni(II) | None | 2D sheet (isostructural with Cu complex) | rsc.org |

| {[Co₂(H₂bptc)₂(4,4′-bpy)₂(H₂O)₂]·4H₂O}n | Co(II) | 4,4′-bipyridine | 2D layer with rectangular windows | rsc.org |

| [Ni₂(bptc)(2,2′-bpy)₂(H₂O)₆]·2H₂O | Ni(II) | 2,2′-bipyridine | 3D supramolecular structure | rsc.org |

| [Zn₂(bptc)(2,2′-bpy)₂(H₂O)₆]·3H₂O | Zn(II) | 2,2′-bipyridine | 3D supramolecular structure | rsc.org |

Building Block for Macrocyclic Compounds and Host-Guest Systems

The structure of this compound is pre-disposed for the creation of complex three-dimensional structures such as macrocycles. These large, ring-like molecules are of immense interest for their ability to form host-guest complexes, selectively binding ions or small molecules within their central cavities. General principles of macrocycle design have been extensively developed, with crown ethers, cyclophanes, and other macrocyclic compounds finding use in applications ranging from catalysis to biomedical imaging. semanticscholar.orgjetir.organnamalaiuniversity.ac.innih.gov

A key synthetic strategy to incorporate a biphenyl unit into a macrocycle involves demethylation of the methoxy groups to yield the corresponding reactive phenol (B47542) groups. In the case of this compound, this would produce 2,2',5,5'-tetrahydroxybiphenyl. This tetra-phenol precursor, with hydroxyl groups at the ortho- and meta-positions, could then undergo cyclization reactions, such as the Williamson ether synthesis with dihaloalkanes, to form novel crown ether-type macrocycles.

Design of Molecular Receptors

The specific geometry of 2,2',5,5'-tetrahydroxybiphenyl would be a critical design element in the synthesis of molecular receptors. The arrangement of the four hydroxyl groups would dictate the shape and size of the cavity of the resulting macrocycle. This pre-organization is fundamental to the principles of host-guest chemistry, where the receptor's cavity must be complementary to the guest ion or molecule in both size and electronic character to achieve stable and selective binding.

The stability of complexes formed by crown ethers depends significantly on the match between the cation size and the cavity size, as well as electrostatic interactions between the cation and the electron-rich oxygen atoms of the ether linkages. jetir.org By choosing appropriate linking chains to connect the four phenolic oxygen atoms of the biphenyl unit, it is possible to design receptors tailored for specific guests. The non-planar, or twisted, nature of the biphenyl core, a result of steric hindrance between the substituents at the 2 and 2' positions, would create a distinctly three-dimensional and chiral cavity, a desirable feature for enantioselective recognition.

Supramolecular Self-Assembly and Recognition Phenomena

Beyond the synthesis of single macrocyclic molecules, derivatives of this compound hold potential for creating self-assembling systems. Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonding, and π-π stacking.

Macrocyclic compounds derived from this biphenyl unit could be designed to include additional functional groups that drive self-assembly. For instance, peptide-peptoid hybrid macrocycles have been shown to form distinct three-dimensional structures in both solution and the solid state. nih.gov By functionalizing the biphenyl core or the linking chains with groups capable of forming directional hydrogen bonds or other specific interactions, complex, multi-component architectures could be achieved. These organized systems are at the forefront of materials science, with potential applications in areas such as molecular sensing and transport.

Role in Non-Biological Material Design and Synthesis

The rigid and electronically rich nature of the this compound core makes it a candidate for incorporation into various non-biological materials, including liquid crystals and as a precursor for advanced carbon-based materials.

Incorporation into Liquid Crystals

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystal phases (mesogens) typically possess a rigid core and flexible terminal chains. The biphenyl unit is a classic example of a rigid core used in the design of liquid crystals. nih.gov

Derivatives of this compound could be designed to exhibit liquid crystalline behavior. The central biphenyl moiety provides the necessary structural rigidity, while the methoxy groups influence the molecule's polarity and intermolecular interactions. To create a functional liquid crystal, this core would typically be further substituted with flexible alkyl or alkoxy chains. The length and nature of these chains are critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.gov While specific studies on liquid crystals derived from this compound are not prominent, the principles of liquid crystal design strongly suggest its suitability as a core mesogenic unit. nih.govyork.ac.uknih.gov

Table 1: General Influence of Molecular Structure on Liquid Crystal Properties

| Molecular Component | Influence on Liquid Crystal Properties |

| Rigid Core (e.g., Biphenyl) | Provides structural anisotropy essential for mesophase formation. nih.gov |

| Terminal Groups (e.g., Alkyl/Alkoxy Chains) | Affects melting point and clearing point; influences mesophase type and stability. nih.gov |

| Linking Groups (e.g., Ester, Azomethine) | Connects core units, affecting linearity and thermal stability. nih.gov |

| Lateral Substituents (e.g., Methoxy) | Can modify molecular shape, polarity, and intermolecular forces, impacting transition temperatures. |

Precursor for Carbon-Rich Materials

Polycyclic aromatic hydrocarbons (PAHs) and related carbon-rich materials like graphene are of great interest for their electronic and optical properties. researchgate.net These materials are often synthesized via "bottom-up" approaches, where smaller molecular precursors are assembled into larger, extended π-systems.

Theoretically, this compound could serve as a precursor for the synthesis of novel PAHs. Through intramolecular cyclization reactions, such as the Scholl reaction which uses a Lewis acid and a protic acid to couple aromatic rings, it is conceivable to form larger, fused aromatic systems. The methoxy groups could either be removed prior to cyclization or could influence the regioselectivity of the ring-closing reactions. The specific substitution pattern of the starting biphenyl would lead to a unique topology in the resulting PAH, potentially creating curved or non-planar structures that are of fundamental interest in materials science. scispace.com

Design and Synthesis of New Functional Molecules

The this compound scaffold is a versatile platform for the synthesis of a wide array of new functional molecules. The four methoxy groups activate the aromatic rings towards electrophilic substitution, while also providing handles for chemical modification through demethylation.

A primary route for functionalization is the selective or complete demethylation to the corresponding phenols. These hydroxyl groups are highly versatile, allowing for subsequent reactions such as etherification, esterification, or their use in coupling reactions to build more complex structures. For instance, this approach is fundamental to the synthesis of the macrocycles discussed previously. semanticscholar.organnamalaiuniversity.ac.in

Furthermore, the positions on the aromatic rings that are not occupied by methoxy groups are activated and can undergo electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups, including nitro, halogen, or acyl groups, each of which can be further elaborated. This versatility allows chemists to use this compound as a starting point to construct molecules with tailored electronic, optical, or binding properties for various applications in materials science and beyond.

Future Research Directions and Unexplored Potential of 2,2 ,5,5 Tetramethoxybiphenyl

Emerging Synthetic Methodologies and Catalytic Transformations

The synthesis of polysubstituted biphenyls like 2,2',5,5'-tetramethoxybiphenyl traditionally relies on classical cross-coupling reactions. However, the field of synthetic chemistry is continually evolving, offering new tools that could enable more efficient and selective syntheses. hw.ac.uk The development of novel catalytic systems is at the forefront of this evolution.

Future synthetic efforts are likely to move beyond traditional methods, exploring novel catalytic transformations. For instance, transition metal catalysis remains a cornerstone of modern synthesis, and the development of new palladium-catalyzed routes could facilitate easier access to complex biphenyls. hw.ac.uk Furthermore, the application of enabling technologies such as continuous flow chemistry and electrosynthesis is a key area of interest for developing more sustainable and scalable synthetic processes. hw.ac.uk The catalytic hydrogenation of biomass-derived platform molecules, such as 5-hydroxymethylfurfural, to produce valuable downstream products highlights the potential for developing sustainable catalytic transformations. nih.gov These advanced approaches could be adapted for the synthesis and modification of this compound.

| Methodology | Potential Application to this compound Synthesis |

| Advanced Palladium Catalysis | Development of more efficient and selective cross-coupling reactions for the formation of the biphenyl (B1667301) core. hw.ac.uk |

| Continuous Flow Chemistry | Scalable and sustainable synthesis of this compound and its derivatives. hw.ac.uk |

| Electrosynthesis | Green and efficient method for driving the key synthetic transformations. hw.ac.uk |

| Biocatalysis | Enantioselective synthesis of chiral derivatives of this compound. |

Advanced Computational Modeling and AI-Driven Discovery

Computational modeling can be employed to predict the compound's conformational preferences, electronic properties, and potential interactions with biological targets. nih.gov This can guide the rational design of new derivatives with enhanced activity or desired properties. For instance, molecular dynamics simulations can elucidate the binding modes of biphenyl-based compounds to receptors, as has been demonstrated for NMDA-receptor negative allosteric modulators. nih.gov

| Tool | Application for this compound |

| Molecular Dynamics Simulations | Predicting binding modes to biological targets and understanding structure-activity relationships. nih.gov |

| Quantum Mechanics Calculations | Determining electronic properties and reactivity to guide synthetic modifications. |

| AI-Powered Bioactivity Prediction | Screening for potential therapeutic applications against a wide range of diseases. mewburn.comyoutube.com |

| Generative AI Models | Designing novel derivatives of this compound with optimized properties. biorxiv.org |

Integration into Novel Multifunctional Material Architectures

The rigid biphenyl core of this compound, combined with the electronic influence of its methoxy (B1213986) groups, makes it an attractive building block for novel multifunctional materials. While direct research on this specific compound's material applications is nascent, the broader field of biphenyl-containing materials provides a roadmap for future exploration.

One promising area is the development of advanced organic electronic materials. Biphenyl derivatives are known components of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be leveraged to tune the electronic and photophysical properties of such materials. Furthermore, its structure could be incorporated into fluorescent probes for biological imaging, where the biphenyl unit acts as a rigid scaffold and the methoxy groups modulate the fluorescence properties. mdpi.com

Another avenue of research is the design of porous organic polymers and metal-organic frameworks (MOFs). The defined geometry of this compound could be exploited to create materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The principles of scaffold design, which are crucial in fields like tissue engineering for controlling cellular behavior, can be translated to the design of these advanced materials. nih.gov

| Material Type | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer or host material, influencing color and efficiency. |

| Liquid Crystals | As a core mesogenic unit, contributing to the formation of liquid crystalline phases. |

| Fluorescent Probes | As a rigid scaffold for the development of sensors for ions or biomolecules. mdpi.com |

| Porous Organic Polymers | As a building block to create materials with high surface area for catalysis or storage. |

Challenges and Opportunities in Fundamental Research on Biphenyl Scaffolds

Despite the widespread use of biphenyls, fundamental challenges remain in their synthesis and functionalization, which also represent significant opportunities for innovation.